7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione
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Overview
Description
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure that includes a purine ring system. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-dimethylxanthine with diethylaminoethyl chloride under basic conditions to introduce the diethylaminoethyl group. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the diethylaminoethyl position .
Scientific Research Applications
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-[2-(diethylamino)ethyl]-1,3-dimethylxanthine: Shares a similar structure but with different functional groups.
2-(diethylamino)ethyl methacrylate: Another compound with a diethylaminoethyl group but different core structure.
Uniqueness
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione is unique due to its specific purine ring system combined with the diethylaminoethyl group. This combination allows for unique interactions with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C13H22N5O2+ |
---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H22N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9-10H,5-8H2,1-4H3/q+1 |
InChI Key |
FHBVZEHALMPXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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